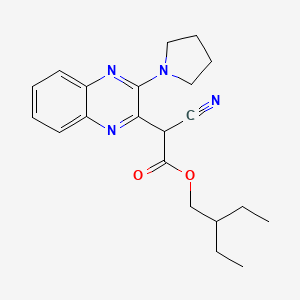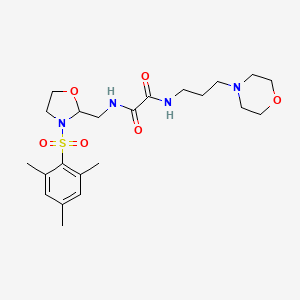
N-(4-(4-bromophenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(4-bromophenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide, also known as BPTB, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. BPTB has been found to have several biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
N-(4-(4-bromophenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide exerts its effects by interacting with specific targets in the body. It has been found to inhibit the activity of certain enzymes, such as tyrosine kinases and proteases, which are involved in the progression of cancer and inflammation. This compound has also been found to activate certain receptors, such as PPARγ, which are involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the migration and invasion of cancer cells. This compound has also been found to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines and chemokines. Additionally, this compound has been found to improve glucose and lipid metabolism in diabetic animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(4-(4-bromophenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide in lab experiments is its specificity towards certain targets. This compound has been found to have a high affinity towards certain enzymes and receptors, making it an effective tool for studying their functions. However, one limitation of using this compound is its complex synthesis process, which requires expertise in organic chemistry. Additionally, this compound may have off-target effects, which could lead to unintended consequences in lab experiments.
Orientations Futures
There are several future directions for the study of N-(4-(4-bromophenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide. One direction is to investigate its potential as a therapeutic agent in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Another direction is to study the structure-activity relationship of this compound, which could lead to the development of more potent and specific compounds. Additionally, the use of this compound in combination with other drugs could be explored, as it may enhance their therapeutic effects.
Méthodes De Synthèse
The synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide involves several steps, including the reaction of 4-bromoaniline with thioamide, followed by the reaction with piperidine and sulfonyl chloride. The final product is obtained through the reaction of the intermediate with benzoyl chloride. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
N-(4-(4-bromophenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide has been extensively studied for its potential as a therapeutic agent in various diseases. It has been found to have anti-inflammatory, anti-cancer, and anti-diabetic properties. This compound has been shown to inhibit the activity of certain enzymes that are involved in the progression of these diseases.
Propriétés
IUPAC Name |
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrN3O3S2/c22-17-8-4-15(5-9-17)19-14-29-21(23-19)24-20(26)16-6-10-18(11-7-16)30(27,28)25-12-2-1-3-13-25/h4-11,14H,1-3,12-13H2,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPWCPMSOHUGMLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3-bromophenoxy)ethyl]-2-chloro-4-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2455764.png)

![Methyl 5-[(2-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2455766.png)
![(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2455767.png)

![2-Methyl-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide](/img/structure/B2455772.png)
![N-{3-methyl-5-[(Z)-2-(4-{[(2-thienylmethyl)amino]sulfonyl}phenyl)vinyl]isoxazol-4-yl}cyclopropanecarboxamide](/img/structure/B2455774.png)
![N-[1-(2-bromobenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2455775.png)
![2-chloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2455776.png)




